2-Amino-6-(methylsulfonyl)-9h-fluoren-9-one
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Overview
Description
2-Amino-6-(methylsulfonyl)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are aromatic ketones derived from fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an amino group at the 2-position, a methylsulfonyl group at the 6-position, and a ketone group at the 9-position of the fluorene backbone. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(methylsulfonyl)-9h-fluoren-9-one typically involves multi-step organic reactions. One common synthetic route starts with the fluorene backbone, which undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group. The introduction of the methylsulfonyl group can be achieved through sulfonation reactions using methylsulfonyl chloride under basic conditions. The final step involves the oxidation of the fluorene to form the ketone group at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(methylsulfonyl)-9h-fluoren-9-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the methylsulfonyl group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
2-Amino-6-(methylsulfonyl)-9h-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(methylsulfonyl)-9h-fluoren-9-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methylsulfonyl group can participate in various chemical interactions. The ketone group can act as an electrophilic center, facilitating reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9h-fluoren-9-one: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
6-Methylsulfonyl-9h-fluoren-9-one: Lacks the amino group, reducing its ability to form hydrogen bonds with biological targets.
2-Amino-6-(methylsulfonyl)benzothiazole: Contains a benzothiazole ring instead of a fluorenone backbone, leading to different chemical properties.
Uniqueness
2-Amino-6-(methylsulfonyl)-9h-fluoren-9-one is unique due to the presence of both an amino group and a methylsulfonyl group on the fluorenone backbone. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
19030-13-8 |
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Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-amino-6-methylsulfonylfluoren-9-one |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)9-3-5-11-12(7-9)10-4-2-8(15)6-13(10)14(11)16/h2-7H,15H2,1H3 |
InChI Key |
JXRDXUUFNQRNFY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C2C=CC(=C3)N |
Origin of Product |
United States |
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